N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B
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Overview
Description
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B is a derivative of amphotericin B, a well-known antifungal polyene macrolide antibiotic. This compound is characterized by the presence of a benzylidene group attached to the fructosyl moiety, which modifies its chemical and biological properties. Amphotericin B and its derivatives are primarily used to treat fungal infections due to their ability to bind to ergosterol in fungal cell membranes, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-fructose are protected using benzylidene to form 4,6-O-benzylidene-D-fructose.
Formation of Glycosidic Bond: The protected fructose is then reacted with amphotericin B under specific conditions to form the glycosidic bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Large-Scale Protection: Efficient protection of hydroxyl groups in fructose.
Optimized Glycosidation: Controlled reaction conditions to ensure the formation of the desired glycosidic bond.
Purification: Advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the benzylidene group or other functional groups.
Substitution: The benzylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosidation reactions and the effects of benzylidene protection.
Biology: Investigated for its interactions with fungal cell membranes and its antifungal properties.
Medicine: Explored for its potential as an antifungal agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B involves its interaction with ergosterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels, causing leakage of cellular ions and ultimately cell death. The benzylidene group may influence the compound’s binding affinity and selectivity for ergosterol, potentially altering its antifungal efficacy.
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: The parent compound, widely used as an antifungal agent.
Nystatin: Another polyene macrolide with similar antifungal properties.
Natamycin: A polyene antibiotic used in food preservation and antifungal treatments.
Uniqueness
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B is unique due to the presence of the benzylidene group, which modifies its chemical properties and potentially its biological activity. This modification can lead to differences in pharmacokinetics, binding affinity, and antifungal efficacy compared to other polyene macrolides.
Properties
CAS No. |
136365-26-9 |
---|---|
Molecular Formula |
C60H87NO22 |
Molecular Weight |
1174.3 g/mol |
IUPAC Name |
(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[3-hydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C60H87NO22/c1-34-20-16-13-11-9-7-5-6-8-10-12-14-19-23-42(81-59-55(74)51(53(72)37(4)80-59)61-32-46(68)54(73)56-47(69)33-78-58(82-56)38-21-17-15-18-22-38)29-48-50(57(75)76)45(67)31-60(77,83-48)30-41(64)27-44(66)43(65)25-24-39(62)26-40(63)28-49(70)79-36(3)35(2)52(34)71/h5-23,34-37,39-45,47-48,50-56,58-59,61-67,69,71-74,77H,24-33H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,20-16+,23-19+ |
InChI Key |
YYVJNIYMABZJJH-JUDDJSFDSA-N |
Isomeric SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O |
Origin of Product |
United States |
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